Rimantadine-d4 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rimantadine-d4 Hydrochloride is a deuterated form of Rimantadine Hydrochloride, an antiviral compound primarily used to prevent and treat influenza A infections. The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies. This compound is a derivative of adamantane and functions by inhibiting viral replication.
Mechanism of Action
Target of Action
Rimantadine primarily targets the Matrix protein 2 (M2) of the Influenza A virus . The M2 protein is an ion channel that plays a crucial role in the viral life cycle, including virus uncoating and release .
Mode of Action
It appears to exert its inhibitory effect early in the viral replicative cycle, possibly by inhibiting the uncoating of the virus . The protein coded by the M2 gene of Influenza A may play an important role in Rimantadine susceptibility .
Biochemical Pathways
Rimantadine inhibits the replication of Influenza A virus isolates from each of the three antigenic subtypes (H1N1, H2H2, and H3N2) that have been isolated from humans . It has little or no activity against Influenza B virus .
Pharmacokinetics
Following oral administration, Rimantadine is extensively metabolized in the liver, with less than 25% of the dose excreted in the urine as unchanged drug . Glucuronidation and hydroxylation are the major metabolic pathways . The bioavailability of Rimantadine is well absorbed, and it has a half-life of 25.4 ± 6.3 hours .
Result of Action
Rimantadine can shorten the duration and moderate the severity of Influenza A infection when taken within one to two days of developing symptoms . It can also mitigate symptoms, including fever .
Action Environment
The efficacy of Rimantadine can be influenced by various environmental factors. For instance, resistance to Rimantadine can occur as a result of amino acid substitutions at certain locations in the transmembrane region of M2, which prevents the binding of the antiviral to the channel . Furthermore, the effectiveness of Rimantadine can be affected by the strain of the Influenza A virus, as some strains have shown resistance to Rimantadine .
Biochemical Analysis
Biochemical Properties
Rimantadine-d4 Hydrochloride is inhibitory to the in vitro replication of influenza A virus isolates from each of the three antigenic subtypes (H1N1, H2H2, and H3N2) that have been isolated from humans . It interacts with the protein coded by the M2 gene of influenza A, which may play an important role in its susceptibility .
Cellular Effects
This compound exerts its effects early in the viral replicative cycle, possibly inhibiting the uncoating of the virus . This early intervention in the viral life cycle can have profound effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It appears to exert its inhibitory effect early in the viral replicative cycle, possibly inhibiting the uncoating of the virus . The protein coded by the M2 gene of influenza A may play an important role in this compound susceptibility .
Temporal Effects in Laboratory Settings
It is known that this compound is extensively metabolized in the liver, with less than 25% of the dose excreted in the urine as unchanged drug .
Dosage Effects in Animal Models
It has been used for treatment of influenza caused by susceptible influenza A viruses in adults .
Metabolic Pathways
This compound is extensively metabolized in the liver, with less than 25% of the dose excreted in the urine as unchanged drug . Glucuronidation and hydroxylation are the major metabolic pathways .
Transport and Distribution
It is known that this compound is well absorbed and has a protein binding of 40% .
Subcellular Localization
It is known that this compound appears to exert its inhibitory effect early in the viral replicative cycle, possibly inhibiting the uncoating of the virus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rimantadine-d4 Hydrochloride involves the preparation of 1-bromoadamantane, followed by a series of reactions to introduce the deuterium atoms. The key steps include:
Preparation of 1-bromoadamantane: This is achieved by brominating adamantane using bromine in the presence of a catalyst.
Introduction of Deuterium: The brominated intermediate undergoes a reaction with deuterated reagents to replace hydrogen atoms with deuterium.
Formation of Rimantadine-d4: The deuterated intermediate is then reacted with methylamine to form Rimantadine-d4.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and stability of the final product. Techniques such as quantitative nuclear magnetic resonance (qNMR) spectroscopy and mass balance methods are employed to certify the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Rimantadine-d4 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to its corresponding amine under reductive conditions.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reductive conditions often involve hydrogen gas and a metal catalyst.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide or other strong bases
Major Products Formed
Oxidation: Oxidized derivatives of Rimantadine-d4.
Reduction: Reduced amine forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Rimantadine-d4 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Employed in studies involving viral replication and inhibition mechanisms.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of antiviral drugs.
Industry: Applied in the development of new antiviral agents and in quality control processes .
Comparison with Similar Compounds
Similar Compounds
Amantadine: Another adamantane derivative with similar antiviral properties.
Memantine: Used primarily for the treatment of Alzheimer’s disease but shares structural similarities with Rimantadine.
Deuterated Compounds: Other deuterated antiviral agents used for pharmacokinetic studies .
Uniqueness
Rimantadine-d4 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise pharmacokinetic and metabolic studies compared to its non-deuterated counterpart .
Properties
IUPAC Name |
1-(1-adamantyl)-1,2,2,2-tetradeuterioethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.ClH/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12;/h8-11H,2-7,13H2,1H3;1H/i1D3,8D; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBDFBJXRJWNAV-VQQQFJCBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C12CC3CC(C1)CC(C3)C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.